molecular formula C17H19N3O2 B2701995 N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide CAS No. 2034228-57-2

N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide

Cat. No.: B2701995
CAS No.: 2034228-57-2
M. Wt: 297.358
InChI Key: UQUVWRLXPGHDSA-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclopropyl group attached to a pyridine ring, which is further connected to an ethoxynicotinamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide typically involves the reaction of 5-cyclopropylpyridin-3-amine with 6-ethoxynicotinic acid. The reaction is facilitated by the use of coupling agents such as N,N-dimethylformamide (DMF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired amide bond. The reaction conditions generally include maintaining the reaction mixture at an elevated temperature and under an inert atmosphere to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of automated systems for temperature and pressure control ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound can interact with DNA, potentially affecting gene expression and cellular proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-cyclopropylpyridin-3-yl)methyl)-3-(phenylsulfanyl)propanamide
  • N-((5-cyclopropylpyridin-3-yl)methyl)-2-(naphthalen-1-yl)acetamide
  • N-((5-cyclopropylpyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Uniqueness

N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide stands out due to its unique combination of a cyclopropyl group and an ethoxynicotinamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-6-ethoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-22-16-6-5-14(11-19-16)17(21)20-9-12-7-15(10-18-8-12)13-3-4-13/h5-8,10-11,13H,2-4,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUVWRLXPGHDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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